Home > Products > Screening Compounds P125555 > 7-Methylguanosine
7-Methylguanosine - 20244-86-4

7-Methylguanosine

Catalog Number: EVT-338261
CAS Number: 20244-86-4
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methylguanosine (7-methylguanosine) is a modified nucleoside found predominantly at the 5' end of eukaryotic messenger RNA (mRNA) and some small nuclear RNAs (snRNAs) [, , ]. It forms the core of the "cap" structure, which is crucial for various cellular processes. The cap structure is characterized by a 5′-5′ triphosphate bridge connecting the 7-methylguanosine to the first transcribed nucleotide of the RNA molecule [, ].

  • mRNA stability: Protecting mRNA from degradation by exonucleases [, , ].
  • Translation initiation: Facilitating the binding of ribosomes to mRNA for protein synthesis [, , , ].
  • Nuclear export: Aiding in the transport of mRNA from the nucleus to the cytoplasm [, ].
Future Directions
  • Further development of modified cap analogs: Designing novel cap analogs with enhanced stability, translational efficiency, and targeted delivery capabilities for improved mRNA therapeutics [].

  • Elucidating the role of 7-methylguanosine in various RNA species: Exploring its function beyond mRNA, such as in tRNA and snRNA, to gain a comprehensive understanding of its role in cellular processes [, ].

  • Investigating the interplay between 7-methylguanosine and other RNA modifications: Understanding how multiple modifications, including N6-methyladenosine (m6A), work together to regulate RNA fate and function [, , ].

  • Developing new tools and techniques for detecting and analyzing 7-methylguanosine: Improving sensitivity and specificity of detection methods for studying 7-methylguanosine in various biological contexts [, ].

  • Exploring the therapeutic potential of targeting 7-methylguanosine modification pathways: Investigating the possibility of modulating 7-methylguanosine methylation as a novel therapeutic strategy for diseases like cancer [, ].

Source and Classification

7-Methylguanosine is predominantly found at the 5' end of eukaryotic mRNAs as part of the mRNA cap structure. This cap is critical for protecting mRNA from degradation, facilitating ribosome binding during translation, and promoting efficient translation initiation. The compound falls under the classification of nucleotides and is specifically categorized as a modified nucleoside due to its methylation.

Synthesis Analysis

The synthesis of 7-methylguanosine can be achieved through several methods, often starting from guanosine. A common approach involves:

  1. Triacetylation: Guanosine is treated with acetic anhydride in the presence of triethylamine to protect hydroxyl groups.
  2. Methylation: The N7 position is methylated using methyl iodide or similar reagents in dimethyl sulfoxide.
  3. Deprotection: The acetyl groups are removed to yield 7-methylguanosine.

A more complex synthesis method involves multiple steps to introduce various modifications at different positions on the guanine ring. For instance, N2-substituted 7-methylguanosine derivatives can be synthesized using nucleophilic substitution reactions with protected guanosine derivatives .

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (37°C).
  • pH Control: Maintaining pH within specific ranges (e.g., around 9.5 during certain reactions) is crucial for optimal yields.
  • Purification Methods: Techniques such as ion-exchange chromatography and HPLC are employed to purify the final products .
Molecular Structure Analysis

The molecular structure of 7-methylguanosine consists of a ribose sugar linked to a modified guanine base. The key features include:

Structural Data

  • Molecular Formula: C11H15N5O5
  • Molecular Weight: Approximately 295.27 g/mol
  • 3D Structure: The spatial arrangement allows for specific interactions with proteins involved in translation initiation .
Chemical Reactions Analysis

7-Methylguanosine participates in various chemical reactions, particularly in biochemical pathways related to RNA metabolism:

  1. Capping Reaction: In RNA synthesis, S-adenosyl-L-methionine serves as a methyl donor to add the 7-methyl group during mRNA capping.
  2. Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield guanosine and other byproducts.
  3. Binding Interactions: It interacts with cap-binding proteins (e.g., eIF4E), which recognize the m7G cap during translation initiation .

Reaction Conditions

  • Enzymatic Reactions: Often occur under physiological conditions (37°C, neutral pH).
  • Chemical Stability: The compound exhibits stability under standard laboratory conditions but can be hydrolyzed under extreme pH or temperature .
Mechanism of Action

The mechanism of action of 7-methylguanosine primarily revolves around its role in mRNA capping and subsequent interactions with translation machinery:

  1. Cap Recognition: The m7G cap structure is recognized by specific proteins that facilitate ribosome assembly on mRNA.
  2. Protection Against Degradation: The cap prevents exonuclease activity from degrading the mRNA from its 5' end.
  3. Promotion of Translation Initiation: By binding to initiation factors, it enhances the recruitment of ribosomal subunits .

Data on Mechanism

Studies have shown that modifications at the N7 position significantly affect binding affinities and translation efficiency, highlighting its importance in gene expression regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methylguanosine include:

  • Solubility: Soluble in water and common organic solvents.
  • Melting Point: Typically ranges between 180°C to 200°C depending on purity.
  • Stability: Stable under neutral pH but sensitive to extreme conditions (high temperature, strong acids).

Relevant Data

  • pKa Values: Key pKa values around physiological pH indicate its behavior in biological systems.
  • Spectroscopic Properties: Characterized using techniques like UV-visible spectroscopy and NMR spectroscopy for structural confirmation .
Applications

7-Methylguanosine has several significant scientific applications:

  1. Research Tool: Used as a model compound in studies related to RNA biology and protein synthesis.
  2. Therapeutic Development: Analogues are being explored as potential inhibitors of translation in parasitic infections or cancer therapies.
  3. Diagnostics: Its presence can serve as a biomarker for certain diseases or cellular processes involving RNA metabolism .
Introduction to 7-Methylguanosine

Historical Discovery and Early Characterization

The identification of 7-methylguanosine (m7G) emerged from mid-20th-century investigations into RNA biochemistry. In 1965, Holley’s landmark sequencing of yeast tRNAAla laid foundational insights into nucleoside modifications, though m7G-specific detection followed later [10]. By 1975, pivotal studies confirmed m7G as a constituent of viral RNAs, tRNAs, and rRNAs, with Hefti et al. reporting its presence in the 5′ cap of Sindbis virus RNA—a finding paralleled by Ensinger’s isolation of vaccinia virus m7G methyltransferase [10]. This era established m7G’s dual localization: as a cap moiety in eukaryotes (formed via RNMT/RAM complexes) and an internal modification in tRNAs/rRNAs [1] [10]. The 1977–1978 period proved transformative, with advancements in mapping internal m7G sites and the development of m7G-specific antibodies, enabling targeted immunoprecipitation and epitranscriptomic profiling [10]. A critical breakthrough came in 1991 with the identification of eIF4E as the canonical m7G cap-binding protein, elucidating its role in translation initiation through cap-dependent ribosome recruitment [3] [10].

Table 1: Key Milestones in m7G Research

YearDiscoverySignificance
1965Sequencing of yeast tRNAAlaFirst comprehensive tRNA sequence; groundwork for modification mapping
1975Detection of m7G in viral RNA/tRNA/rRNAConfirmed m7G as a universal RNA modification
1975Identification of viral m7G cap (Sindbis virus)Established cap structure’s role in RNA stability
1991eIF4E characterized as m7G cap readerDefined molecular mechanism of cap-dependent translation initiation
2002Trm8p/Trm82p complex identified as tRNA m7G methyltransferase (yeast)Revealed conservation of METTL1/WDR4 homologs in tRNA modification

Structural Characteristics and Chemical Properties

m7G is defined by methylation at the N⁷ position of guanine, imparting a permanent positive charge on the imidazole ring under physiological conditions. This cationic center profoundly influences RNA architecture and function through three primary mechanisms:

  • Cap Structure Dynamics: The m7GpppN cap (where N is the first transcribed nucleotide) forms via a 5′-5′ triphosphate bridge. Methylation sterically blocks reverse transcriptase activity and enhances binding affinity for eIF4E by facilitating π-cation and hydrogen-bonding interactions with conserved tryptophan residues in the eIF4E cap-binding pocket [1] [3] [6].
  • Conformational Flexibility: In tRNAs, internal m7G modifications (e.g., at position G46) stabilize the tertiary core via base-stacking and hydrogen-bonding networks. The positive charge reduces conformational flexibility, increasing thermal stability and nuclease resistance [1] [10].
  • Fluorescence Properties: C8-aryl-substituted m7G analogs exhibit environment-sensitive fluorescence due to twisted intramolecular charge transfer (TICT). These "molecular rotors" serve as probes for cap-protein interactions—fluorescence intensity increases upon binding eIF4E or decapping enzymes due to restricted rotation [1].

Chemical Vulnerability: The positive charge renders m7G susceptible to nucleophilic attack, leading to imidazole ring-opening at high pH or depurination under acidic conditions. This instability complicates synthetic manipulation of cap analogs [1].

Table 2: Methyltransferase Complexes Installing m7G

ComplexSubstrateModification SiteBiological Role
RNMT/RAMmRNA5′ cap (G⁰)Cap-dependent translation initiation
METTL1/WDR4tRNA/miRNA/mRNAtRNA position 46; internal mRNAtRNA stability; miRNA processing; mRNA translation
WBSCR22/TRMT11218S rRNAG1639Ribosome maturation and export

Evolutionary Conservation Across Domains of Life

m7G modifications exhibit deep evolutionary conservation, reflecting roles in fundamental cellular processes:

  • Universal Distribution: m7G is detected in all three domains of life (Bacteria, Archaea, Eukarya). Cap structures are ubiquitous in eukaryotes and some viruses, while internal m7G in tRNA/rRNA occurs broadly, including in archaea lacking canonical caps [4] [10]. Methyltransferases like METTL1 (tRNA m7G) and SpoU-family enzymes (rRNA 2′-O-methylation) trace to the last universal common ancestor (LUCA) [2] [4].
  • Functional Diversification: Eukaryotes expanded m7G-related machinery co-evolving with increased genomic complexity. For example:
  • Cap-binding proteins (eIF4E) duplicated into paralogs regulating specialized translation [3].
  • METTL1 diverged into subfamilies targeting distinct RNAs: METTL1/WDR4 modifies tRNAs and internal mRNA sites, while CMTR1/2 methylate the first/second transcribed nucleotide’s 2′-OH in mRNA caps [4].
  • Viral Mimicry: Viruses exploit host m7G systems for immune evasion. SARS-CoV-2 nsp16/nsp10 complex mimics CMTR1, methylating its 5′ cap to evade innate immune sensors (e.g., RIG-I) that detect unmethylated "cap-0" structures [4].
  • Conserved DRACH Motifs: In influenza A viruses, m7G-associated DRACH motifs (D=A/G/U, R=A/G, H=A/C/U) are conserved in hemagglutinin (HA) mRNA across subtypes. H1 strains retain ≥4 DRACH sites clustered near the 3′ end, suggesting selective pressure maintaining m7G-regulated RNA processing [7].

Table 3: Evolutionary Conservation of m7G-Related Features

FeatureBacteriaArchaeaEukaryaFunction
m7G CapAbsentRareUniversalmRNA stability; translation initiation
tRNA m7G (position 46)YesYesYestRNA structural stability
METTL1 HomologsYesYesYestRNA/mRNA methylation
eIF4E Cap-BindersNoNoYesCap-dependent translation initiation

Illustration: Structural Evolution of METTL1METTL1 exemplifies functional divergence:

  • LUCA: Putitive ancestral methyltransferase targeting tRNA.
  • Eukaryotes: Gene duplication yielded METTL1 (cytoplasmic tRNA mod.) and CMTRs (nuclear cap mod.).
  • Vertebrates: METTL1 acquired roles in internal mRNA methylation and miRNA regulation (e.g., let-7e) [4] [10].

Properties

CAS Number

20244-86-4

Product Name

7-Methylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1

InChI Key

OGHAROSJZRTIOK-KQYNXXCUSA-N

SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Synonyms

2-Amino-6,9-dihydro-7-methyl-6-oxo-9-β-D-ribofuranosyl-1H-purinium; 2-Amino-1,6-dihydro-7-methyl-6-oxo-9-β-D-ribofuranosyl-purinium; N7-Methylguanosine

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.